molecular formula C12H10N4O2 B081726 4-Nitrodiazoaminobenzene CAS No. 13113-75-2

4-Nitrodiazoaminobenzene

Cat. No.: B081726
CAS No.: 13113-75-2
M. Wt: 242.23 g/mol
InChI Key: VPLPKIVQGJVXDR-UHFFFAOYSA-N
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Description

4-Nitrodiazoaminobenzene is an organic compound with the molecular formula C12H10N4O2. It is known for its distinctive orange to dark red crystalline appearance. This compound is a derivative of azobenzene and contains both nitro and diazoamino functional groups, making it a subject of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrodiazoaminobenzene can be synthesized through the diazotization of p-nitroaniline followed by coupling with aniline. The reaction typically involves the following steps :

    p-Nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling: The diazonium salt is then coupled with aniline to form this compound.

The reaction conditions include maintaining a low temperature during diazotization to prevent decomposition and ensuring a slightly acidic medium for the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitrodiazoaminobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diazoamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

Scientific Research Applications

4-Nitrodiazoaminobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrodiazoaminobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between trans and cis isomers. This property is utilized in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved in this process include the N=N double bond, which undergoes reversible isomerization .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the nitro group.

    4-Nitroazobenzene: Contains a nitro group but lacks the diazoamino group.

    4-Aminoazobenzene: Contains an amino group instead of a nitro group.

Uniqueness

4-Nitrodiazoaminobenzene is unique due to the presence of both nitro and diazoamino groups, which impart distinct chemical reactivity and photoisomerization properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPKIVQGJVXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290588
Record name 4-Nitrodiazoaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13113-75-2
Record name p-Nitrodiazoaminobenzene
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Record name 4-Nitrodiazoaminobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrodiazoaminobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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